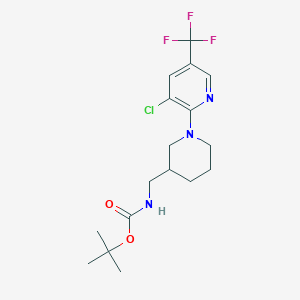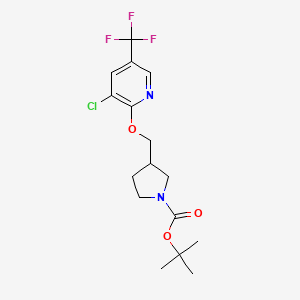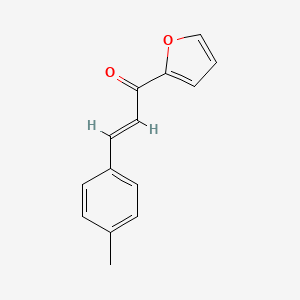
1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one
Descripción general
Descripción
1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 2-furyl-3-methylphenylprop-2-en-1-one, is a heterocyclic compound used in a range of scientific research applications. It is a highly versatile compound, with many potential applications in various fields.
Aplicaciones Científicas De Investigación
Molecular Packing and Photochemical Properties
1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one, among other chalcone analogs, has been studied for its molecular packing and photochemical properties under ambient and high-pressure conditions. These studies are crucial in understanding the compound's photoreactivity, particularly its potential for [2+2] photodimerization, a reaction relevant in photochemistry (Bąkowicz, Galica, & Turowska-Tyrk, 2015).
Nonlinear Optical Properties
The compound has been explored for its nonlinear optical (NLO) properties. This is significant in the field of optoelectronics, where materials with strong NLO properties are sought for applications like laser technology and optical data storage. Chalcone derivatives, including this compound, have been shown to exhibit promising NLO activities, potentially enhancing the performance of various semiconductor devices (Shkir et al., 2019).
Enzymatic Kinetic Resolution
This compound has been a subject of research in enzymatic kinetic resolution, a process vital in producing enantiomerically pure substances. Such studies are fundamental in pharmaceutical chemistry, where the synthesis of enantiomerically pure compounds is critical (Bierstedt, Stölting, Fröhlich, & Metz, 2002).
Biotransformations and Hydrogenation
Biotransformation studies involving this compound have provided insights into the efficient production of related compounds, emphasizing the role of specific yeast strains in this process. Such research contributes to the development of sustainable and eco-friendly chemical synthesis methods (Łużny, Krzywda, Kozłowska, Kostrzewa-Susłow, & Janeczko, 2019).
Thermodynamic Properties
The thermodynamic properties of this compound have been investigated in different solvents, providing valuable data for understanding its behavior in various chemical environments. This information is vital for designing processes in chemical engineering and pharmaceutical formulation (Sobechko et al., 2017).
Antimicrobial Activity
Research has been conducted on the antimicrobial activity of isoxazole derivatives of this compound. Such studies are essential in the search for new antibacterial and antifungal agents, particularly in the context of increasing antibiotic resistance (Dhaduk & Joshi, 2022).
Propiedades
IUPAC Name |
(E)-1-(furan-2-yl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-4-6-12(7-5-11)8-9-13(15)14-3-2-10-16-14/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMCNUJXJJAQBZ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219783 | |
| Record name | (2E)-1-(2-Furanyl)-3-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135950-65-1 | |
| Record name | (2E)-1-(2-Furanyl)-3-(4-methylphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135950-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(2-Furanyl)-3-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




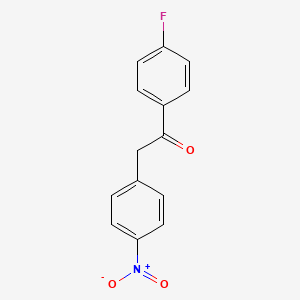
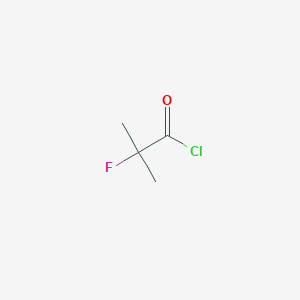

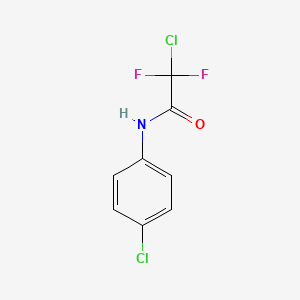



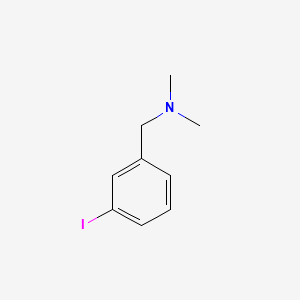
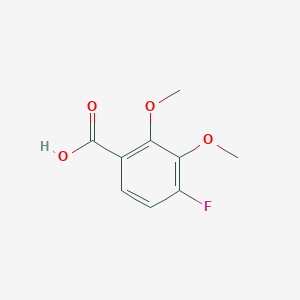
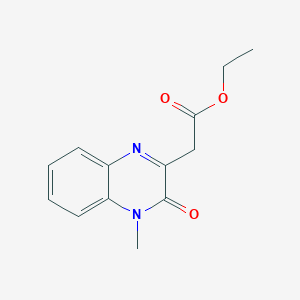
![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B3039927.png)
